
1-(4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the tert-butylthio group and the piperazine ring in its structure suggests that this compound may exhibit unique chemical and pharmacological properties.
Vorbereitungsmethoden
The synthesis of 1-(4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyridine derivative, followed by the introduction of the tert-butylthio group. The piperazine ring is then incorporated through nucleophilic substitution reactions. The final step involves the acetylation of the piperazine nitrogen to yield the target compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include hydrogenation catalysts (e.g., palladium on carbon), oxidizing agents (e.g., hydrogen peroxide), and nucleophiles (e.g., alkyl halides). The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in structure-activity relationship (SAR) studies.
Biology: The compound’s potential biological activities, such as antimicrobial and antiviral properties, are of interest in biological research.
Medicine: Piperazine derivatives are known for their central nervous system activities, and this compound may be investigated for its potential anxiolytic, antidepressant, or antipsychotic effects.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone is not fully understood. based on the structure of similar piperazine derivatives, it is likely to interact with various molecular targets in the central nervous system. These targets may include serotonin, dopamine, and adrenergic receptors. The compound may modulate neurotransmitter levels and receptor activity, leading to its observed pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone can be compared with other piperazine derivatives such as:
Buspirone: Known for its anxiolytic effects, buspirone acts on serotonin receptors.
Venlafaxine: An antidepressant that inhibits the reuptake of serotonin and norepinephrine.
LQFM180: A piperazine derivative with antioxidant and central nervous system activities. The uniqueness of this compound lies in its specific structural features, such as the tert-butylthio group, which may confer distinct pharmacological properties.
Eigenschaften
Molekularformel |
C16H25N3OS |
|---|---|
Molekulargewicht |
307.5 g/mol |
IUPAC-Name |
1-[4-(5-tert-butylsulfanyl-3-methylpyridin-2-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C16H25N3OS/c1-12-10-14(21-16(3,4)5)11-17-15(12)19-8-6-18(7-9-19)13(2)20/h10-11H,6-9H2,1-5H3 |
InChI-Schlüssel |
RCMYVCDXQYISQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C(=O)C)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



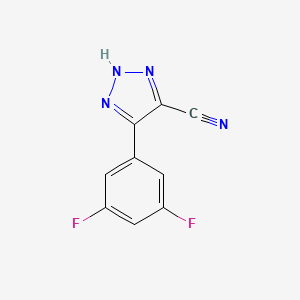

![(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)methanamine hydrochloride](/img/structure/B11804997.png)

![4-(2-Oxopropoxy)benzo[b]thiophene-6-carboxylicacid](/img/structure/B11805007.png)
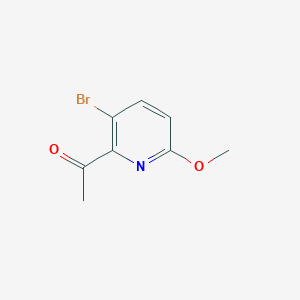


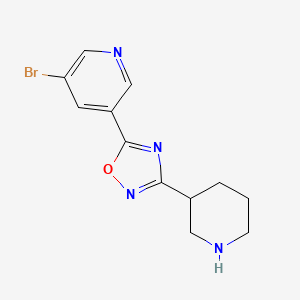
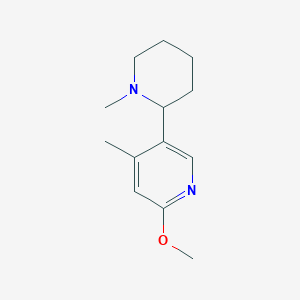
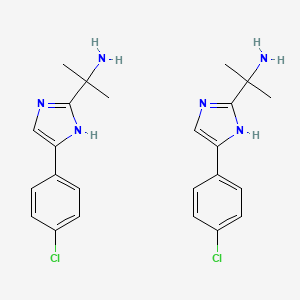
![2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B11805037.png)

